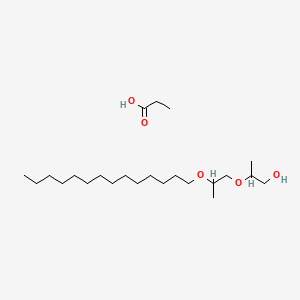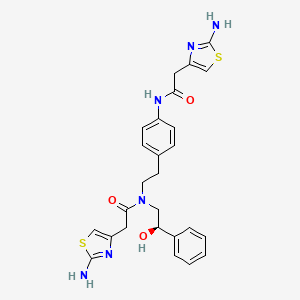
Rubifol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubifol is a natural product found in Gersemia rubiformis with data available.
Wissenschaftliche Forschungsanwendungen
Ethnopharmacological Significance
Rubifol, also known as Rubia, has been extensively studied in the Mediterranean area as part of the European project RUBIA. The project cataloged 985 species, including Rubia, for their medicinal uses. This constitutes the first comparative study in the Mediterranean area using a coordinated methodology, providing a foundation for future phytochemical and pharmacological studies that could lead to new therapeutic products (González-Tejero et al., 2008).
Chemical Constituents
Research has identified specific chemical constituents in Rubia cordifolia, such as rubicoumaric acid and rubifolic acid. These findings are based on NMR, mass spectral, and chemical evidence, highlighting the compound's potential for further scientific exploration (Talapatra et al., 1981).
Anti-Inflammatory Activity
Rubia cordifolia has been studied for its anti-inflammatory effects. Research has shown significant anti-inflammatory activity in rats, comparable to that of phenylbutazone. This points to its potential therapeutic application in anti-inflammatory treatments (Antarkar et al., 1983).
Antiprotozoal Activity
Studies on Rubus coriifolius, a species related to Rubia, have shown antiprotozoal activity against Entamoeba histolytica and Giardia lambia. This research supports the ethnopharmacological use of Rubus coriifolius in traditional medicine and its potential as a source for antiprotozoal agents (Alanís et al., 2003).
Management of Type-2 Diabetes and Obesity
Research on Rubus grandifolius has indicated its potential for managing type-2 diabetes and obesity. The study highlights the plant's inhibitory effect on enzymes linked to diabetes, as well as its antioxidant and cytotoxic activities, validating its use in folk medicine for diabetic complications (Spínola et al., 2019).
Therapeutic Constituents and Actions
Rubus species, closely related to Rubia, have been used traditionally for various therapeutic purposes. Investigations have suggested applications for a range of indications, including bacterial infections, anxiety, pain, and inflammation. This underscores the potential of Rubus species, including Rubia, in the development of new therapeutic agents (Patel et al., 2004).
Eigenschaften
CAS-Nummer |
118025-71-1 |
|---|---|
Produktname |
Rubifol |
Molekularformel |
C20H26O5 |
Molekulargewicht |
346.423 |
IUPAC-Name |
(6Z)-4-hydroxy-4,7-dimethyl-10-prop-1-en-2-yl-15-oxabicyclo[11.2.1]hexadeca-6,13(16)-diene-5,8,14-trione |
InChI |
InChI=1S/C20H26O5/c1-12(2)14-5-6-15-10-16(25-19(15)23)7-8-20(4,24)18(22)9-13(3)17(21)11-14/h9-10,14,16,24H,1,5-8,11H2,2-4H3/b13-9- |
InChI-Schlüssel |
MGGSSDCKEIKUEX-LCYFTJDESA-N |
SMILES |
CC1=CC(=O)C(CCC2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



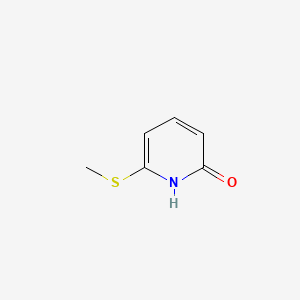
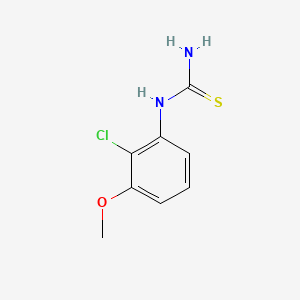
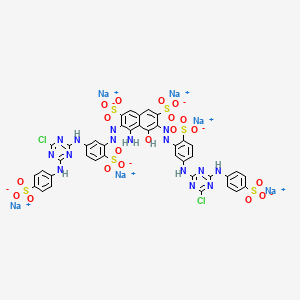
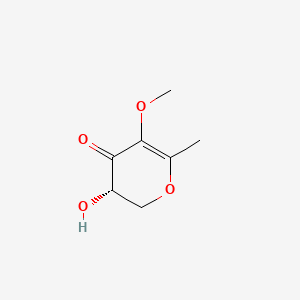
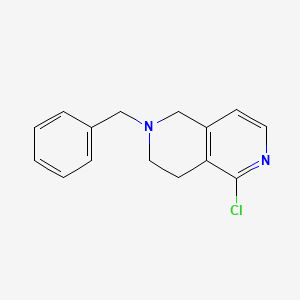
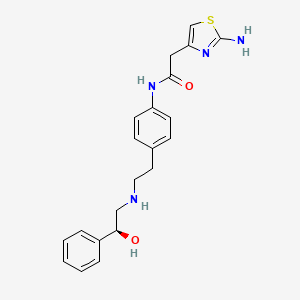
![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)
